
Potassium 4-benzylphenyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-benzylphenyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a trifluoroborate group attached to a benzyl-substituted phenyl ring, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 4-benzylphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-benzylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under mild conditions, often in an organic solvent such as tetrahydrofuran or dichloromethane. The general reaction scheme is as follows:
4-benzylphenylboronic acid+potassium fluoride+boron trifluoride etherate→Potassium 4-benzylphenyltrifluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-benzylphenyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The general reaction scheme is:
Ar-X+Potassium 4-benzylphenyltrifluoroboratePd catalyst, baseAr-4-benzylphenyl+by-products
Common Reagents and Conditions
Catalysts: Palladium-based catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0).
Bases: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Typical solvents are tetrahydrofuran, dimethylformamide, or toluene.
Conditions: Reactions are usually carried out at elevated temperatures (50-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, potassium 4-benzylphenyltrifluoroborate is used extensively in the synthesis of complex organic molecules. Its stability and reactivity make it a preferred reagent for forming carbon-carbon bonds in the construction of aromatic systems.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds under mild conditions is particularly valuable in the synthesis of complex natural products and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of intermediates for high-performance materials highlights its industrial significance.
Mecanismo De Acción
The mechanism by which potassium 4-benzylphenyltrifluoroborate exerts its effects in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The key steps are:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The trifluoroborate group transfers the aryl or vinyl group to the palladium center.
Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-chlorophenyltrifluoroborate
Uniqueness
Potassium 4-benzylphenyltrifluoroborate is unique due to the presence of the benzyl group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This structural feature can lead to different electronic and steric effects compared to other trifluoroborate compounds, making it a valuable reagent for specific synthetic applications.
Propiedades
IUPAC Name |
potassium;(4-benzylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3.K/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKBVDRRUXIWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine](/img/structure/B7894404.png)
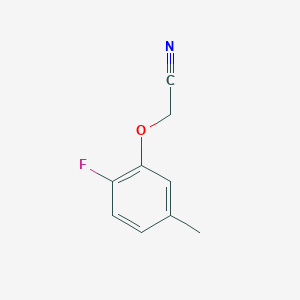

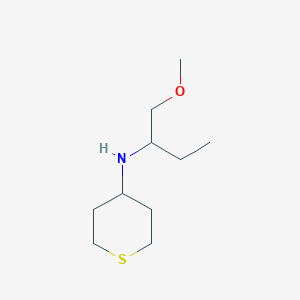
![1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile](/img/structure/B7894434.png)
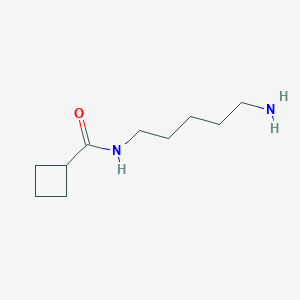
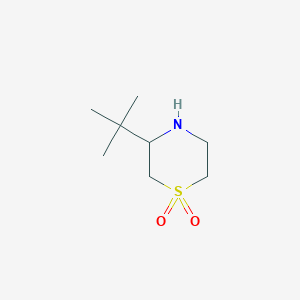
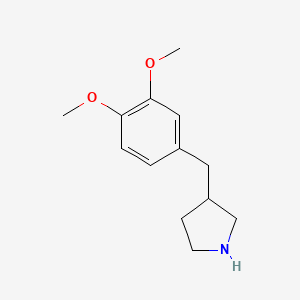


amine](/img/structure/B7894465.png)
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B7894477.png)
![(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894478.png)
![N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7894479.png)
